(S)-Ceralasertib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

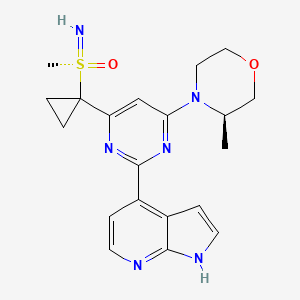

IUPAC Name |

imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13-,29+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUHVTCQTUDPIJ-MUWSIPGASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@@](=N)(=O)C)C4=C5C=CNC5=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Ceralasertib: A Deep Dive into its Mechanism of Action in the DNA Damage Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Ceralasertib (AZD6738) is a potent and selective, orally bioavailable small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity in response to replication stress. By targeting ATR, Ceralasertib disrupts the signaling cascade that allows cancer cells to tolerate and repair DNA damage, leading to synthetic lethality, particularly in tumors with pre-existing defects in other DDR pathways, such as those with mutations in ATM or BRCA1/2. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction: The DNA Damage Response and the Central Role of ATR

The DNA Damage Response (DDR) is a complex network of signaling pathways that detects, signals, and repairs DNA lesions, thereby safeguarding genomic stability. A key activator of the DDR is replication stress, a phenomenon characterized by the slowing or stalling of replication forks, which is often exacerbated in cancer cells due to oncogene-induced aberrant proliferation.

At the heart of the replication stress response is the ATR kinase.[1] When replication forks stall, long stretches of single-stranded DNA (ssDNA) are generated and coated by Replication Protein A (RPA). This RPA-ssDNA filament serves as a platform for the recruitment and activation of ATR. Once activated, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (CHK1), to initiate a signaling cascade that:

-

Halts cell cycle progression: This provides time for DNA repair before the cell enters mitosis with damaged DNA.

-

Stabilizes stalled replication forks: This prevents their collapse into DNA double-strand breaks (DSBs), which are more cytotoxic lesions.

-

Promotes DNA repair: ATR signaling facilitates the recruitment of repair factors to the site of damage.

Given the heightened replication stress in cancer cells, they often become highly dependent on the ATR signaling pathway for survival. This dependency creates a therapeutic window for ATR inhibitors like Ceralasertib.

This compound: Mechanism of Action

This compound is an ATP-competitive inhibitor of ATR kinase.[2] Its primary mechanism of action is the abrogation of ATR-mediated signaling in response to DNA damage and replication stress.[3] By inhibiting ATR, Ceralasertib prevents the phosphorylation and activation of its downstream effector, CHK1.[4] This disruption leads to a cascade of events that are particularly detrimental to cancer cells:

-

Abrogation of the G2/M Cell Cycle Checkpoint: Without functional ATR-CHK1 signaling, cells are unable to arrest the cell cycle in response to DNA damage, leading to premature entry into mitosis with under-replicated or damaged DNA. This results in mitotic catastrophe and subsequent cell death.

-

Replication Fork Collapse and DNA Double-Strand Break Formation: Ceralasertib's inhibition of ATR leads to the destabilization and collapse of stalled replication forks. These collapsed forks generate highly toxic DNA double-strand breaks.

-

Induction of Synthetic Lethality: In tumor cells with defects in other DDR pathways, such as loss of ATM or mutations in BRCA1/2, the inhibition of ATR becomes synthetically lethal. These cells are unable to repair the DSBs generated by Ceralasertib-induced replication fork collapse, leading to overwhelming genomic instability and cell death.[1]

Pharmacodynamic Biomarkers of Ceralasertib Activity

The efficacy of Ceralasertib can be monitored through several pharmacodynamic biomarkers that indicate target engagement and downstream pathway modulation:

-

Inhibition of CHK1 Phosphorylation: A direct measure of ATR inhibition is the reduction in the phosphorylation of CHK1 at serine 345 (pCHK1 S345).[5]

-

Induction of γH2AX: The formation of DNA double-strand breaks following replication fork collapse is marked by the phosphorylation of histone H2AX at serine 139 (γH2AX).[5]

-

Induction of pRAD50: As a compensatory mechanism, the inhibition of ATR can lead to the activation of the related ATM kinase, which phosphorylates RAD50 at serine 635 (pRAD50 S635).[5]

Quantitative Data Summary

Preclinical Activity

Ceralasertib has demonstrated potent and selective inhibition of ATR kinase and significant anti-proliferative activity across a wide range of cancer cell lines, particularly those with underlying DDR defects.

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 (ATR kinase) | 1 nM | Cell-free assay | [6] |

| IC50 (pCHK1) | 74 nM | Cellular assay | [6] |

| GI50 (Median) | 1.47 µM | Panel of 276 cancer cell lines | [7] |

| GI50 (H460) | 1.05 µM | NSCLC cell line | [6] |

| GI50 (H23) | 2.38 µM | NSCLC cell line | [6] |

| IC50 (Breast Cancer) | < 1 µM | MTT assay | [6] |

Clinical Efficacy

Ceralasertib has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other anti-cancer agents, demonstrating promising anti-tumor activity in various solid tumors.

| Clinical Trial | Combination Agent | Cancer Type | Key Efficacy Data | Reference |

| NCT02223923 (PATRIOT) | Monotherapy | Advanced Solid Tumors | ORR: 8% (5/67 patients); SD: 52% (34/67 patients) | [8] |

| NCT02630199 | Paclitaxel | Advanced Solid Tumors (enriched for Melanoma) | ORR (all patients): 22.6%; ORR (Melanoma): 33.3% | [1] |

| Phase I Study | Carboplatin | Advanced Solid Tumors | 2 confirmed partial responses; 18/34 evaluable patients had stable disease | [9] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is a general guideline for assessing the effect of Ceralasertib on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

-

Compound Treatment: Treat the cells with a range of concentrations of Ceralasertib for 3 days.[7]

-

MTS Reagent Addition: Add 20 µl of MTS solution (containing PES) to each well.[10]

-

Incubation: Incubate the plates for 1 to 4 hours at 37°C.[10]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11]

-

Data Analysis: Calculate the 50% growth inhibition (GI50) values by plotting the absorbance against the log of the Ceralasertib concentration.

Western Blotting for Pharmacodynamic Biomarkers

This protocol describes the detection of key pharmacodynamic biomarkers of Ceralasertib activity.

-

Cell Lysis: Lyse Ceralasertib-treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose membrane.[3]

-

Antibody Incubation: Incubate the membrane with primary antibodies against pCHK1 (S345), γH2AX, and pRAD50 (S635), followed by incubation with a corresponding secondary antibody.[13]

-

Detection: Visualize the protein bands using an appropriate detection system, such as the LI-COR Odyssey CLx Western Blot imaging system.[13]

Immunohistochemistry (IHC) for pRAD50

This protocol outlines the procedure for detecting pRAD50 in formalin-fixed paraffin-embedded (FFPE) tumor tissue.

-

Tissue Preparation: Section 4- to 5-µm-thick slices from FFPE tumor blocks.[4]

-

Antigen Retrieval: Perform antigen retrieval using a high pH buffer (e.g., ER2) for 25 minutes.[4]

-

Blocking: Block non-specific antibody binding with a protein blocking solution.[4]

-

Primary Antibody Incubation: Incubate the sections with an anti-pRAD50 antibody.[4]

-

Detection: Use a polymer-based detection kit and a chromogen such as DAB to visualize the antibody staining.[4]

-

Counterstaining: Counterstain the sections with hematoxylin.[4]

-

Imaging and Analysis: Scan the slides and quantify the percentage of tumor nuclei with positive pRAD50 staining.[14]

Visualizations

Signaling Pathway Diagram

References

- 1. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ceralasertib | AZD6738 | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]

- 8. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(S)-Ceralasertib: A Deep Dive into Selective ATR Kinase Inhibition for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-Ceralasertib, also known as AZD6738, is a potent and selective, orally bioavailable small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a vital cellular network for maintaining genomic integrity.[3][4] In many cancers, the DDR pathway is dysregulated, leading to a dependency on remaining repair pathways for survival.[4] By targeting ATR, Ceralasertib disrupts the cancer cells' ability to repair DNA damage, leading to synthetic lethality, particularly in tumors with existing defects in other DDR proteins like ATM or BRCA1/2.[1][4] This guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction to this compound

Developed by AstraZeneca, this compound is a morpholino-pyrimidine-based compound that acts as an ATP-competitive inhibitor of ATR kinase.[5][6] It is the S-enantiomer of Ceralasertib and has demonstrated significant anti-tumor activity both as a monotherapy and in combination with a variety of anti-cancer agents, including chemotherapy, PARP inhibitors, and immunotherapy.[1][7] Ceralasertib is currently under investigation in numerous clinical trials for a range of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, gastric cancer, and triple-negative breast cancer.[1][2][8]

Mechanism of Action and Signaling Pathway

ATR plays a pivotal role in response to DNA replication stress and single-stranded DNA breaks.[9] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[6][10]

Ceralasertib selectively inhibits the kinase activity of ATR, thereby preventing the phosphorylation of CHK1 and other downstream substrates.[6] This abrogation of the ATR-mediated signaling cascade leads to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[3][6] The inhibition of ATR is particularly effective in tumor cells with high levels of replication stress or defects in other DDR pathways, creating a synthetic lethal interaction.[4][9]

Quantitative Preclinical Data

Ceralasertib has demonstrated potent and selective inhibition of ATR kinase activity in various preclinical models.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ATR kinase) | 1 nM | Isolated enzyme | [11][12] |

| IC50 (CHK1 phosphorylation) | 74 nM | Cellular assay | [11] |

| GI50 (H460 NSCLC) | 1.05 µM | Cell viability assay | [11] |

| GI50 (H23 NSCLC) | 2.38 µM | Cell viability assay | [11] |

Clinical Trial Data Overview

Ceralasertib is being evaluated in numerous clinical trials, both as a monotherapy and in combination with other anticancer agents.

Monotherapy

Early phase trials have established the safety and recommended phase 2 dose (RP2D) of Ceralasertib. The most common dose-limiting toxicities are hematological, primarily thrombocytopenia.[2]

Combination Therapies

| Combination Agent | Cancer Type | Phase | Key Findings | Reference |

| Paclitaxel | Advanced Solid Tumors (notably Melanoma) | I | RP2D: Ceralasertib 240 mg BD (Days 1-14) + Paclitaxel 80 mg/m² (Days 1, 8, 15) every 28 days. ORR in melanoma patients resistant to prior anti-PD1 therapy was 33.3%. | [9] |

| Durvalumab | Advanced Gastric Cancer | II | Ceralasertib (240 mg BID, Days 15-28) + Durvalumab (1500 mg, Day 1) every 4 weeks. ORR: 22.6%, DCR: 58.1%. | [13][14] |

| Carboplatin | Advanced Solid Tumors | I | Combination showed manageable toxicity, with synergistic hematologic effects, particularly thrombocytopenia. | [3][15] |

| Olaparib | Advanced Solid Tumors | I/II | Combination being investigated, particularly in tumors with DDR defects. | [16] |

A Phase III study (LATIFY) is currently assessing the efficacy and safety of Ceralasertib plus durvalumab versus docetaxel in patients with locally advanced and metastatic NSCLC that has progressed on or after prior anti-PD-(L)1 therapy and platinum-based chemotherapy.[17]

Experimental Protocols

In Vitro ATR Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of Ceralasertib against isolated ATR kinase.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer. Prepare a reaction mixture containing recombinant human ATR kinase and a suitable substrate (e.g., a fusion protein of GST and a CHK1 fragment).

-

Incubation: Add the Ceralasertib dilutions to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and MgCl2. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

-

Reaction Termination and Detection: Stop the reaction by adding a suitable stop solution (e.g., EDTA). The amount of phosphorylated substrate is then quantified using a detection method such as an ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or by Western blot analysis using a phospho-specific antibody against the substrate.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Ceralasertib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-CHK1 Inhibition Assay

This protocol describes a method to assess the inhibition of ATR-dependent CHK1 phosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., H460) in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of this compound for a specified duration (e.g., 1-2 hours).

-

Induction of DNA Damage: Induce DNA damage to activate the ATR pathway. This can be achieved by treating the cells with a DNA-damaging agent such as hydroxyurea or by exposing them to UV radiation.

-

Cell Lysis: After the DNA damage induction period, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Detection of Phospho-CHK1: The levels of phosphorylated CHK1 (pCHK1) in the cell lysates are quantified using an ELISA-based assay or by Western blotting with a specific antibody against pCHK1 (e.g., Ser345).

-

Data Analysis: Normalize the pCHK1 signal to the total protein concentration or a housekeeping protein. Calculate the percentage of inhibition for each Ceralasertib concentration relative to the vehicle-treated control and determine the IC50 value as described above.

Cell Viability Assay

This protocol outlines a general procedure to determine the growth inhibitory (GI50) effects of Ceralasertib on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Drug Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a prolonged period, typically 72-96 hours, to allow for effects on cell proliferation.

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, or by using reagents like CellTiter-Glo® (Promega) which measures ATP levels.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the Ceralasertib concentration and calculate the GI50 value, which is the concentration of the drug that causes a 50% reduction in cell growth.

Conclusion

This compound is a promising selective ATR kinase inhibitor with a well-defined mechanism of action.[1][11] Its ability to induce synthetic lethality in tumors with DDR deficiencies and to synergize with other cancer therapies has been demonstrated in both preclinical and clinical settings.[3][4][7] Ongoing clinical trials will further elucidate the full potential of Ceralasertib in the oncology landscape, with the hope of providing a new therapeutic option for patients with difficult-to-treat cancers.[1][8] The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy.

References

- 1. What is Ceralasertib used for? [synapse.patsnap.com]

- 2. Ceralasertib - NCI [dctd.cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Ceralasertib: A Promising ATM/ATR Inhibitor in Cancer Treatment – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]

- 5. JCI - Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation [jci.org]

- 6. ceralasertib - My Cancer Genome [mycancergenome.org]

- 7. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceralasertib | C20H24N6O2S | CID 121596701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

The Genesis of a Novel ATR Inhibitor: A Technical Guide to (S)-Ceralasertib (AZD6738)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, synthesis, and mechanism of action of (S)-Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. Ceralasertib is a significant advancement in the field of oncology, targeting the DNA damage response (DDR) pathway, a critical mechanism for cancer cell survival. This document provides a comprehensive overview of its preclinical and clinical development, supported by quantitative data, detailed experimental protocols, and visual representations of its biological context and development workflow.

Introduction to Ceralasertib and the Role of ATR in Cancer

Ceralasertib, also known as AZD6738, is a small molecule inhibitor developed by AstraZeneca that specifically targets the ATR protein, a key regulator in the DDR pathway.[1] In cancer cells, which often exhibit high levels of replication stress and genomic instability, the reliance on the ATR signaling pathway for survival is heightened.[1] ATR is activated in response to single-stranded DNA breaks and stalled replication forks, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[2][3] By inhibiting ATR, Ceralasertib prevents cancer cells from repairing DNA damage, leading to an accumulation of genomic instability and ultimately, cell death, a concept known as synthetic lethality, particularly in tumors with existing DDR defects, such as those with ATM or p53 mutations.[1][3][4]

Physicochemical Properties and Structure

Ceralasertib is an orally bioavailable, ATP-competitive inhibitor.[5][6] Its chemical structure is characterized by a sulfoximine morpholino-pyrimidine core.[2][6] The development of Ceralasertib from its predecessor, AZ20, involved key structural modifications to improve aqueous solubility and eliminate time-dependent inhibition of CYP3A4, a critical factor for a favorable clinical drug-drug interaction profile.[7][8]

Chemical Structure of this compound (AZD6738):

-

IUPAC Name: 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole[2]

-

Molecular Formula: C22H25N5O3S

Synthesis of this compound

The synthesis of Ceralasertib has evolved from initial medicinal chemistry routes to a scalable process suitable for clinical and commercial manufacturing.[9][10] A key challenge in the synthesis is the stereoselective introduction of the chiral sulfoximine moiety.[11] The manufacturing process developed by AstraZeneca features a biocatalytic asymmetric sulfoxidation and a cyclopropanation reaction conducted in continuous stirred tank reactors, achieving an overall yield of 18% on a 46 kg scale.[10][12]

A representative synthetic scheme involves the coupling of a pyrimidine core with a chiral morpholine, a cyclopropyl sulfoximine, and an azaindole.[9] The medicinal chemistry route initially involved a non-stereoselective synthesis with resolution of the sulfoxide intermediate, while the scaled-up process utilizes a biocatalytic approach for higher enantioselectivity.[9][10]

Mechanism of Action and Pharmacodynamics

Ceralasertib is a highly potent and selective inhibitor of ATR kinase.[4] It exerts its anti-tumor activity by abrogating the ATR-mediated signaling cascade.

The ATR Signaling Pathway

Upon activation by DNA damage, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1).[13] Phosphorylated CHK1 then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[2][13] Ceralasertib, by inhibiting ATR, prevents the phosphorylation of CHK1, leading to the bypass of this critical checkpoint and forcing cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and cell death.[4]

Caption: ATR signaling pathway and the inhibitory action of Ceralasertib.

Pharmacodynamic Biomarkers

The inhibition of ATR by Ceralasertib can be monitored by measuring the phosphorylation of its downstream targets. A key pharmacodynamic biomarker is the reduction of CHK1 phosphorylation at Serine 345 (pCHK1 Ser345).[5] Conversely, inhibition of ATR can lead to an increase in ATM-dependent signaling, resulting in the upregulation of phosphorylated RAD50 (pRAD50), which serves as another biomarker of ATR inhibition.[6][14][15]

Quantitative Preclinical and Clinical Data

Ceralasertib has demonstrated significant anti-tumor activity both as a monotherapy and in combination with other agents in preclinical and clinical settings.

In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Assay | Reference |

| ATR Kinase IC50 | 1 nM | Cell-free enzyme assay | [4][5] |

| pCHK1 (Ser345) IC50 | 74 nM | Cellular assay | [5] |

| Selectivity | >5 µM IC50 against DNA-PK, ATM, mTOR, AKT | Cellular assays | [5] |

| Cell Proliferation GI50 | 1.05 µM | H460 (NSCLC) | |

| Cell Proliferation GI50 | 2.38 µM | H23 (NSCLC) |

Preclinical In Vivo Efficacy

In xenograft models, Ceralasertib has shown dose-dependent tumor growth inhibition, particularly in models with ATM deficiencies.[5] It has also demonstrated synergistic effects when combined with DNA-damaging agents like carboplatin and PARP inhibitors like olaparib.[2][5]

| Combination | Model | Outcome | Reference |

| Ceralasertib + Carboplatin | LoVo Xenograft | Significant improvement in combination activity with tumor regressions | [2] |

| Ceralasertib + Olaparib | BRCA1-mutant UWB1.289 Xenograft | Synergistic increase in chromosomal aberrations and growth inhibition | [2] |

| Ceralasertib + Olaparib | BRCA2-mutant TNBC PDX | Complete tumor regression | [14] |

Clinical Pharmacokinetics and Efficacy

Phase I and II clinical trials have established the safety profile and recommended phase II dose (RP2D) of Ceralasertib in various combinations.

| Trial Phase | Combination | RP2D | Key Efficacy Result | Reference |

| Phase I | Ceralasertib + Paclitaxel | 240 mg BD (days 1-14) + paclitaxel 80 mg/m² | ORR: 33.3% in melanoma patients post-anti-PD1 | [16] |

| Phase I | Ceralasertib + Carboplatin | 40 mg QD (days 1-2) + carboplatin AUC5 | 53% of patients had stable disease | [17] |

| Phase II (plasmaMATCH) | Ceralasertib + Olaparib | 160 mg (days 1-7) + olaparib 300 mg BID | ORR: 17.1% in advanced TNBC | [18][19] |

Experimental Protocols

Cell Viability Assay (MTT/CellTiter-Glo)

-

Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the treatment period.

-

Treatment: Treat cells with varying concentrations of Ceralasertib, a combination agent, or vehicle control for a specified duration (e.g., 48-72 hours).

-

Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals with a solubilization buffer and measure absorbance at 570 nm.

-

CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader.

-

-

Data Analysis: Normalize the data to the vehicle-treated controls and calculate GI50/IC50 values using non-linear regression analysis.

Western Blotting for Pharmacodynamic Markers

-

Protein Extraction: Treat cells with Ceralasertib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against pCHK1 (Ser345), total CHK1, pRAD50, total RAD50, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities using densitometry software.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Treatment Administration: Administer Ceralasertib (e.g., by oral gavage), a combination agent, or vehicle control according to the specified dose and schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., maximum tumor size, study duration).

-

Data Analysis: Plot mean tumor volume over time for each group and assess tumor growth inhibition.

Caption: A typical workflow for a preclinical in vivo xenograft study.

The Development Trajectory of Ceralasertib

The development of Ceralasertib followed a logical progression from a promising preclinical candidate to a clinically evaluated therapeutic agent.

Caption: Logical progression of Ceralasertib from discovery to clinical development.

Conclusion

This compound (AZD6738) is a potent and selective ATR inhibitor with a well-defined mechanism of action and a promising preclinical and clinical profile. Its development addresses a key vulnerability in cancer cells by targeting the DNA damage response pathway. The data presented in this guide underscore its potential as a monotherapy in specific genetic contexts and as a powerful combination partner with various anti-cancer agents. The ongoing clinical evaluation of Ceralasertib will further elucidate its role in the oncology treatment landscape.

References

- 1. What is Ceralasertib used for? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PLANETTE: A modular phase IIa multicenter open-label study evaluating the ATR inhibitor ceralasertib (AZD6738) in ATM mutant advanced solid tumors. - ASCO [asco.org]

- 4. selleckchem.com [selleckchem.com]

- 5. AZD6738 [openinnovation.astrazeneca.com]

- 6. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Olaparib and Ceralasertib (AZD6738) in Patients with Triple-Negative Advanced Breast Cancer: Results from Cohort E of the plasmaMATCH Trial (CRUK/15/010) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Development of the ATR Inhibitor (S)-Ceralasertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of (S)-Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Ceralasertib is a promising anti-cancer agent currently under clinical investigation as both a monotherapy and in combination with other cancer treatments.[1] This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Introduction to Ceralasertib (AZD6738)

Ceralasertib is an ATP-competitive inhibitor of the ATR serine/threonine kinase, a critical component of the DNA Damage Response (DDR) pathway.[2][3] ATR is activated in response to DNA replication stress, leading to the phosphorylation of downstream targets such as Checkpoint Kinase 1 (CHK1).[4] This activation initiates cell cycle arrest, providing time for DNA repair.[1] By inhibiting ATR, ceralasertib prevents this crucial repair mechanism, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways, such as those with ATM mutations.[3][5]

In Vitro Activity

The in vitro potency and efficacy of ceralasertib have been evaluated across a broad range of cancer cell lines.

Enzyme and Cell-Based Potency

Ceralasertib demonstrates high potency against the ATR kinase in both isolated enzyme and cellular assays.

| Assay Type | Target | IC50 | Reference |

| In Vitro Enzyme Assay | ATR Kinase | 0.001 µM (1 nM) | [3] |

| Cellular Assay | CHK1 Ser345 Phosphorylation | 0.074 µM | [3] |

Cell Line Growth Inhibition

Ceralasertib has shown significant single-agent anti-proliferative activity in a variety of solid and hematological cancer cell lines. Enhanced sensitivity is often observed in cell lines with deficiencies in the ATM pathway.[3]

| Cell Line | Cancer Type | IC50 / GI50 | Reference |

| LoVo | Colorectal Cancer | 0.52 µM (IC50) | [6] |

| H460 | Non-Small Cell Lung Cancer | 1.05 µM (GI50) | [7] |

| H23 | Non-Small Cell Lung Cancer | 2.38 µM (GI50) | [7] |

| Hematological Cell Lines (Median) | Various | 0.82 µM (GI50) | [4] |

| Solid Tumor Cell Lines (Median) | Various | 1.68 µM (GI50) | [4] |

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of ceralasertib, both as a monotherapy and in combination with other agents.

Monotherapy Studies

Chronic daily oral dosing of ceralasertib has resulted in significant, dose-dependent tumor growth inhibition in several xenograft models, particularly those with ATM deficiencies.[3]

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%TGI) | Reference |

| LoVo | Colorectal Cancer | 50 mg/kg, once daily | Significant | [1] |

| Granta-519 | Mantle Cell Lymphoma | 50 mg/kg, once daily | Significant | [1] |

| NCI-H23 | Non-Small Cell Lung Cancer | 50 mg/kg, once daily | Significant | [4] |

| OCI-Ly19 | Diffuse Large B-cell Lymphoma | 25mg/kg, twice daily | 104% | [8] |

Combination Therapy

Ceralasertib has shown synergistic anti-tumor activity when combined with DNA-damaging chemotherapies and PARP inhibitors.[2]

| Combination Agent | Xenograft Model | Ceralasertib Dosing | Outcome | Reference |

| Carboplatin | TNBC PDX | 25 mg/kg, daily for 3 days | Tumor Regression | [9] |

| Irinotecan | Colo205 | 12.5 mg/kg, twice daily | Enhanced Activity | [1] |

| Olaparib | BRCA2-mutant TNBC PDX | 12.5 mg/kg, twice daily | Complete Tumor Regression | [1] |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Pharmacokinetic studies in mice have shown that ceralasertib is orally bioavailable.[3] Interestingly, dose-dependent bioavailability has been observed, with greater than proportional increases in exposure as the dose increases, suggesting saturable first-pass metabolism.[10]

| Dose (mg/kg) | Cmax (µmol/L) | Time above IC90 | Reference |

| 25 (once daily) | 8.8 | ~6 hours | [1] |

| 50 (once daily) | 18 | ~8 hours | [1] |

| 12.5 (twice daily) | Lower than 50 qd | ~14 hours | [1] |

Pharmacodynamics

In vivo, ceralasertib treatment leads to a dose-dependent modulation of ATR signaling, as evidenced by changes in downstream biomarkers.[3] The induction of phosphorylated RAD50 (pRAD50) has been identified as a key pharmacodynamic biomarker of ATR inhibition.[8]

| Biomarker | Change upon Ceralasertib Treatment | Reference |

| pCHK1 (Ser345) | Inhibition | [2] |

| γH2AX | Increase | [2] |

| pRAD50 (pSer635) | Increase | [1] |

Signaling Pathways and Experimental Workflows

Ceralasertib Mechanism of Action

The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism by which ceralasertib exerts its anti-cancer effects.

Caption: Ceralasertib inhibits ATR, preventing CHK1 activation and leading to apoptosis.

Experimental Workflow for In Vitro and In Vivo Studies

The following diagram outlines a typical workflow for the preclinical evaluation of ceralasertib.

Caption: A typical workflow for the preclinical evaluation of ceralasertib.

Detailed Experimental Protocols

Cell Panel Growth Inhibition Assay

Objective: To determine the concentration of ceralasertib that inhibits cell growth by 50% (GI50).

Protocol:

-

Cell Seeding: Seed cancer cell lines in 96-well plates at a density that allows for logarithmic growth during the treatment period.

-

Treatment: Treat the cells with a range of concentrations of ceralasertib.

-

Incubation: Incubate the plates for 3 days.

-

Cell Proliferation Measurement: Measure cell proliferation using either the MTS CellTiter Proliferation Assay (Promega) or the CellTiter-Glo Luminescent Cell Viability Assay.[1][4]

-

Data Analysis: Determine the GI50 values by plotting the percentage of growth inhibition against the log of the ceralasertib concentration.

Western Blot Analysis for Pharmacodynamic Markers

Objective: To assess the effect of ceralasertib on the ATR signaling pathway by measuring the phosphorylation of key downstream proteins.

Protocol:

-

Cell Treatment: Treat cancer cells with increasing concentrations of ceralasertib for a specified duration (e.g., 24 hours).[1]

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for pCHK1 (Ser345), γH2AX, and pRAD50 (pSer635), followed by incubation with appropriate secondary antibodies.

-

Detection: Visualize the protein bands using a suitable detection method.

In Vivo Xenograft Tumor Assay

Objective: To evaluate the anti-tumor efficacy of ceralasertib in a living organism.

Protocol:

-

Animal Model: Use 6 to 9-week-old female athymic nude mice.[1]

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells to establish tumors.

-

Treatment: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer ceralasertib orally at the desired dose and schedule.[1] The vehicle for administration can be a mixture of 10% DMSO, 40% Propylene Glycol, and 50% deionized water.[4]

-

Tumor Growth Monitoring: Measure tumor volume regularly throughout the study.

-

Efficacy Assessment: At the end of the study, calculate the percent tumor growth inhibition (%TGI) to determine the efficacy of the treatment.

-

Pharmacokinetic and Pharmacodynamic Analysis: Collect plasma and tumor samples at specified time points to analyze drug concentration and biomarker modulation.[1]

Conclusion

The preclinical data for this compound (AZD6738) demonstrate its potential as a potent and selective ATR inhibitor with significant anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents. Its mechanism of action, targeting the DNA damage response pathway, provides a strong rationale for its clinical development in cancers with high replication stress or deficiencies in other DNA repair pathways. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of oncology and DNA damage response.

References

- 1. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AZD6738 [openinnovation.astrazeneca.com]

- 4. Ceralasertib | ATM/ATR | TargetMol [targetmol.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dose-dependent bioavailability and tissue distribution of the ATR inhibitor AZD6738 (ceralasertib) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Ceralasertib: A Deep Dive into its Targets in Non-Small Cell Lung Cancer

(S)-Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2][3] Its mechanism of action makes it a promising therapeutic agent, particularly in cancers with high levels of replication stress and specific genetic backgrounds, such as non-small cell lung cancer (NSCLC).[4][5] This technical guide provides a comprehensive overview of the targets of this compound in NSCLC, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in key studies.

The Core Target: ATR Kinase and the DNA Damage Response

ATR is a master regulator of the cellular response to DNA damage and replication stress.[6][7] It is activated by single-stranded DNA (ssDNA) stretches that arise from stalled replication forks or during the processing of DNA lesions.[8] Once activated, ATR phosphorylates a multitude of downstream substrates, most notably Chk1, to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[7][9] This allows cells time to repair damaged DNA before proceeding with cell division, thus maintaining genomic integrity.[5]

Ceralasertib functions by competitively inhibiting the kinase activity of ATR.[10] This blockade prevents the downstream signaling cascade, leading to the accumulation of unrepaired DNA damage, particularly in cancer cells which often exhibit higher levels of intrinsic replication stress due to oncogenic drivers.[1][3] The ultimate consequence for these cancer cells is mitotic catastrophe and apoptosis.[3][11]

Preclinical Evidence in NSCLC

In Vitro Studies

Ceralasertib has demonstrated significant activity against NSCLC cell lines, particularly those with mutations in genes like KRAS or deficiencies in other DDR components like ATM.[4]

| Cell Line | Genotype | Parameter | Value (µM) |

| H23 | KRAS mutant, ATM-deficient | GI50 | 2.38 |

| H460 | KRAS mutant | GI50 | 1.05 |

| A549 | KRAS mutant | - | - |

| H358 | KRAS mutant | - | - |

| Enzyme Assay | - | IC50 | 0.001 |

| Cellular Assay | (CHK1 phosphorylation) | IC50 | 0.074 |

Table 1: In Vitro Activity of Ceralasertib in NSCLC Cell Lines and Cellular/Enzyme Assays.[4]

-

Cell Culture: NSCLC cell lines (e.g., H23, H460, A549, H358) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Plating: Cells are seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment.

-

Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of Ceralasertib for a specified duration (e.g., 48 hours).[11]

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.

-

Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Studies

Preclinical in vivo studies using xenograft models have shown that Ceralasertib can enhance the efficacy of chemotherapy and demonstrates monotherapy activity.[4][10]

| Model | Treatment | Dosing | Tumor Growth Inhibition (%) |

| OCI-Ly19 Xenograft | Ceralasertib Monotherapy | 6.25 - 25mg/kg BID | 43 - 104 |

| ATM-deficient Lung Cancer Xenograft | Ceralasertib + Cisplatin | - | Resolution of xenografts |

Table 2: In Vivo Efficacy of Ceralasertib in Xenograft Models.[4][10]

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[12][13][14]

-

Tumor Implantation: NSCLC cells or patient-derived tumor fragments (PDX) are subcutaneously injected into the flanks of the mice.[10][15]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. Ceralasertib is administered orally at various doses and schedules (e.g., 6.25-25 mg/kg twice daily).[10]

-

Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and general health of the mice are also monitored for toxicity assessment.[12]

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers, such as phosphorylated RAD50 (pRAD50), to confirm target engagement.[10]

Clinical Investigations in NSCLC

Ceralasertib, primarily in combination with the anti-PD-L1 antibody durvalumab, has shown promising clinical activity in patients with advanced NSCLC, particularly in those who have progressed on prior immunotherapy.[16][17][18]

Key Clinical Trials

-

HUDSON (NCT03334617): A phase II umbrella study that evaluated durvalumab in combination with several targeted therapies, including ceralasertib, in patients with advanced NSCLC who progressed after standard therapy.[17][18][19]

-

LATIFY (NCT05450692): An ongoing phase III trial comparing ceralasertib plus durvalumab versus docetaxel in patients with NSCLC whose disease progressed on or after prior anti-PD-(L)1 therapy and platinum-based chemotherapy.[20][21]

| Trial | Patient Population | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| HUDSON (Phase II) | Immunotherapy-resistant NSCLC | Durvalumab + Ceralasertib | 13.9% | 5.8 months | 17.4 months |

| Other Durvalumab Combinations | 2.6% | 2.7 months | 9.4 months | ||

| ATM-altered NSCLC | Durvalumab + Ceralasertib | 26.1% | 8.4 months | 22.8 months | |

| National Lung Matrix Trial (Arm J) | RAS-mutant NSCLC | Durvalumab + Ceralasertib | 13.1% (estimated) | 5.9 months | 25.0 months |

Table 3: Clinical Efficacy of Ceralasertib Combinations in NSCLC.[16][17][19][22][23][24]

-

Patient Selection: Patients with advanced/metastatic NSCLC whose disease had progressed on prior anti-PD-1/PD-L1 immunotherapy and platinum-doublet chemotherapy were enrolled.[19]

-

Biomarker Analysis: Tumor molecular profiling was performed at screening to assign patients to biomarker-matched or non-matched cohorts. Biomarkers included ATM alterations, homologous recombination repair defects, and STK11/LKB1 alterations.[19][23]

-

Treatment Regimen: In the relevant arm, patients received durvalumab intravenously plus ceralasertib.[17] A common dosing schedule for ceralasertib in combination studies is 240 mg orally twice daily on days 15 to 28 of each 28-day cycle, with durvalumab administered at 1,500 mg on day 1.[16]

-

Endpoints: The primary endpoint was ORR. Secondary endpoints included PFS, OS, and safety.[18][19]

-

Response Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.

Biomarkers for Ceralasertib Sensitivity

A key aspect of targeted therapy is the identification of patient populations most likely to respond. For Ceralasertib, several biomarkers are under investigation:

-

ATM Alterations: Tumors with defects in the ATM gene, another crucial DDR kinase, are hypothesized to be more reliant on ATR for survival, a concept known as synthetic lethality.[5] Clinical data from the HUDSON trial supports this, showing a higher ORR in patients with ATM-altered tumors.[17][19][22]

-

RAS Mutations: Preclinical and clinical evidence suggests that RAS-mutant tumors may have increased replication stress, rendering them more susceptible to ATR inhibition.[16]

-

High Replication Stress: Other genomic features that lead to increased replication stress, such as CCNE1 amplification, are also being explored as potential predictive biomarkers.[25]

Rationale for Combination Therapies

The therapeutic potential of Ceralasertib is significantly enhanced when used in combination with other anti-cancer agents.

Combination with Immunotherapy (Durvalumab)

Recent studies suggest that ATR inhibition can modulate the tumor microenvironment and enhance anti-tumor immunity.[26] By inducing DNA damage, Ceralasertib may increase tumor cell immunogenicity. It has been shown to up-regulate the type I interferon pathway, a critical mediator of anti-tumor immunity.[26] This provides a strong rationale for combining Ceralasertib with immune checkpoint inhibitors like durvalumab, potentially re-sensitizing tumors that have become resistant to immunotherapy.[16][26]

Combination with Chemotherapy

Ceralasertib can potentiate the effects of DNA-damaging chemotherapies like cisplatin and carboplatin.[4][27] By inhibiting the cell's ability to repair the DNA damage induced by these agents, Ceralasertib can lead to synergistic tumor cell killing.[28]

Conclusion

This compound's primary target in non-small cell lung cancer is the ATR kinase, a central node in the DNA damage response pathway. By inhibiting ATR, Ceralasertib exploits the inherent genomic instability and high replication stress of cancer cells, leading to their selective elimination. Preclinical and clinical data strongly support its activity in NSCLC, especially in tumors with specific biomarkers like ATM alterations. The synergistic effects observed when combined with immunotherapy have paved the way for late-stage clinical trials, offering a promising new therapeutic strategy for patients with advanced and treatment-resistant NSCLC. Further research will continue to refine the optimal patient populations and combination strategies to maximize the clinical benefit of this targeted therapy.

References

- 1. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceralasertib - NCI [dctd.cancer.gov]

- 3. ceralasertib - My Cancer Genome [mycancergenome.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is Ceralasertib used for? [synapse.patsnap.com]

- 6. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Xenograft as In Vivo Experimental Model | Springer Nature Experiments [experiments.springernature.com]

- 14. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tumor Xenograft Models to Study the Role of TRP Channels in Tumorigenesis | Springer Nature Experiments [experiments.springernature.com]

- 16. Combination of Ceralasertib and Durvalumab Shows Activity in Phase II Trial of Advanced NSCLC - The ASCO Post [ascopost.com]

- 17. Durvalumab Plus Ceralasertib in Patients With Immunotherapy-Resistant NSCLC - The ASCO Post [ascopost.com]

- 18. targetedonc.com [targetedonc.com]

- 19. esmo.org [esmo.org]

- 20. A Phase III Study of Ceralasertib plus Durvalumab versus Docetaxel in Patients with Non Small Cell Lung Cancer (NSCLC) Whose Disease Progressed On or After Prior Anti PD (L)1 Therapy And Platinum Based Chemotherapy [astrazenecaclinicaltrials.com]

- 21. LATIFY: Phase 3 study of ceralasertib + durvalumab vs docetaxel in patients with locally advanced or metastatic non-small-cell lung cancer that progressed on or after anti-PD-(L)1 and platinum-based therapy. - ASCO [asco.org]

- 22. oncologynews.com.au [oncologynews.com.au]

- 23. Biomarker-directed combination effective in immunotherapy-resistant lung cancer | MD Anderson Cancer Center [mdanderson.org]

- 24. sciencedaily.com [sciencedaily.com]

- 25. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The ATR inhibitor ceralasertib potentiates cancer checkpoint immunotherapy by regulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Investigating (S)-Ceralasertib in Ovarian Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ceralasertib, also known as AZD6738, is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of signaling cascades that senses and responds to DNA damage to maintain genomic integrity. In many cancer cells, including those of ovarian origin, there is an increased reliance on the ATR-mediated checkpoint for survival due to underlying genomic instability and replication stress. This dependency presents a therapeutic vulnerability that can be exploited by ATR inhibitors like Ceralasertib. This technical guide provides an in-depth overview of the preclinical investigation of this compound in ovarian cancer models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Core Mechanism of Action: ATR Inhibition

Ceralasertib functions by competitively inhibiting the kinase activity of ATR. This prevents the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (CHK1).[1] The inhibition of the ATR-CHK1 signaling axis leads to the abrogation of cell cycle checkpoints (primarily the G2/M checkpoint), allowing cells with damaged DNA to prematurely enter mitosis. This results in mitotic catastrophe and subsequent apoptosis. Furthermore, ATR inhibition can lead to the collapse of stalled replication forks, generating DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.

Data Presentation: Preclinical Efficacy of Ceralasertib in Ovarian Cancer Models

The following tables summarize the quantitative data on the anti-tumor activity of this compound as a monotherapy and in combination with other agents in preclinical ovarian cancer models.

| Ovarian Cancer Cell Line | Molecular Subtype/Key Mutations | Ceralasertib IC50 (µM) | Notes |

| OVCAR-8 | High-Grade Serous | Not explicitly stated, but sensitive to ATRi | Used in studies showing ATRi sensitizes to chemotherapy. |

| SKOV3 | Adenocarcinoma, TP53 null | Not explicitly stated, but sensitive to ATRi | Endogenous expression of ATR/p-ATR and CHK1/p-CHK1 confirmed.[1] |

| A2780 | Undifferentiated, TP53 wt | Not explicitly stated, but sensitive to ATRi | Endogenous expression of ATR/p-ATR and CHK1/p-CHK1 confirmed.[1] |

| PEO1 | BRCA2-mutant | Not explicitly stated, but relevant for PARPi combination studies | PARPi-sensitive parental line. |

| Various Cancer Cell Lines | Including ATM-deficient models | 0.074–0.67 (IC50-90 range) | General sensitivity range for Ceralasertib in sensitive cancer cell lines.[2] |

| Ovarian Cancer Model | Treatment Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |

| BRCA2-mutant TNBC Xenograft | Ceralasertib (25 mg/kg, daily) + Olaparib (50 mg/kg, daily) | Complete tumor regression | [2][3] |

| ATM-deficient Xenografts | Ceralasertib monotherapy (daily oral dosing) | Significant dose-dependent tumor growth inhibition | [2] |

Note: While the most detailed in vivo data for Ceralasertib is from a triple-negative breast cancer (TNBC) model, the strong rationale for its use in homologous recombination-deficient (HRD) cancers makes this a relevant proxy for HRD ovarian cancers.

| Combination Therapy | Ovarian Cancer Cell Line | Quantitative Synergy Metric | Key Findings |

| Ceralasertib + Olaparib | PARPi-resistant HGSOC models | Not explicitly stated (preclinical) | Preclinical data demonstrates that ATR inhibition can re-sensitize PARPi-resistant cells to PARP inhibitors.[4] |

| Ceralasertib + Cisplatin | Ovarian cancer cell lines | Not explicitly stated | ATR inhibition sensitizes ovarian cancer cells to cisplatin. |

Experimental Protocols

Cell Viability Assay (MTT/CellTiter-Glo)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Ceralasertib.

-

Cell Plating: Seed ovarian cancer cells (e.g., SKOV3, OVCAR-8) in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a control.

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution) and read the absorbance at 570 nm.

-

For CellTiter-Glo Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.

-

-

Data Analysis: Normalize the absorbance/luminescence values to the vehicle-treated controls. Plot the percentage of viable cells against the log-concentration of Ceralasertib and fit a dose-response curve to calculate the IC50 value.

Western Blotting for Pharmacodynamic Markers

This protocol is for detecting changes in protein expression and phosphorylation following Ceralasertib treatment.

-

Cell Lysis: Plate ovarian cancer cells and treat with Ceralasertib at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature the protein lysates and load equal amounts onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for DNA Damage Foci

This protocol is for visualizing and quantifying DNA damage foci (γ-H2AX) and homologous recombination markers (RAD51) in Ceralasertib-treated cells.

-

Cell Culture and Treatment: Grow ovarian cancer cells on glass coverslips in a multi-well plate. Treat the cells with Ceralasertib, with or without a DNA damaging agent (e.g., olaparib or cisplatin), for the desired duration.

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Mounting and Imaging:

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nuclei).

-

Image the cells using a confocal or high-content imaging system.

-

-

Image Analysis: Quantify the number of foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji or CellProfiler).

Mandatory Visualizations

Caption: ATR Signaling Pathway and the Mechanism of Ceralasertib Action.

Caption: Preclinical Experimental Workflow for Investigating Ceralasertib.

Conclusion

This compound has demonstrated significant preclinical activity in various cancer models, and the strong biological rationale for its use in ovarian cancer is supported by both in vitro and in vivo studies. Its ability to inhibit the ATR-CHK1 pathway, induce synthetic lethality in the context of certain DNA repair deficiencies, and synergize with other anticancer agents like PARP inhibitors, makes it a promising therapeutic agent. This technical guide provides a foundational understanding of the key methodologies and expected outcomes when investigating Ceralasertib in ovarian cancer models, serving as a valuable resource for researchers and drug development professionals in the field of gynecologic oncology. Further research focusing on identifying predictive biomarkers of response and optimizing combination strategies will be crucial for the successful clinical translation of Ceralasertib for the treatment of ovarian cancer.

References

- 1. ATR and p-ATR are emerging prognostic biomarkers and DNA damage response targets in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Phospho-CHK1 (Ser345) Polyclonal Antibody (PA5-17840) [thermofisher.com]

- 7. ATR inhibition broadly sensitizes ovarian cancer cells to chemotherapy independent of BRCA status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Ceralasertib (AZD6738): A Technical Guide to its Impact on Cell Cycle Checkpoint Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ceralasertib (also known as AZD6738) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, primarily activated by replication stress and the presence of single-stranded DNA.[2][3] In oncology, particularly in tumors with high replication stress due to oncogene activation or defects in other DDR pathways (e.g., ATM loss), ATR signaling is crucial for survival. Ceralasertib's mechanism of action is centered on the abrogation of ATR-mediated cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][4] This guide provides an in-depth overview of the molecular mechanism of Ceralasertib, its quantitative effects on cell cycle progression, and detailed protocols for key experimental assessments.

Core Mechanism of Action: The ATR-CHK1 Signaling Axis

Under conditions of replication stress, such as those induced by oncogene expression or DNA damaging agents, stalled replication forks expose single-stranded DNA (ssDNA). This ssDNA is coated by Replication Protein A (RPA), which serves as a platform to recruit and activate the ATR kinase. Activated ATR then phosphorylates a multitude of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[4][5]

Phosphorylated CHK1 (pCHK1) is the primary effector of the G2/M checkpoint. It phosphorylates and inactivates CDC25 phosphatases, which are required to activate the Cyclin B-CDK1 complex that drives mitotic entry. This inactivation prevents cells from entering mitosis, effectively arresting the cell cycle in the G2 phase to allow time for DNA repair.[3]

This compound functions as an ATP-competitive inhibitor of ATR kinase. By blocking ATR's catalytic activity, it prevents the phosphorylation of CHK1.[5] Consequently, the G2/M checkpoint is not initiated, and cells with unrepaired DNA damage are forced to enter mitosis. This premature mitotic entry leads to chromosomal instability, mitotic catastrophe, and ultimately, apoptotic cell death.[1][3]

Quantitative Data on Ceralasertib's Activity

The efficacy of this compound has been quantified through various preclinical and clinical parameters. These data are essential for determining effective concentrations for in vitro studies and guiding clinical dosing strategies.

| Parameter | Value / Finding | Context | Reference(s) |

| In Vitro Potency | IC₅₀-₉₀ = 0.074–0.67 µmol/L | On-target concentration range for ATR inhibition in cellular assays. | [3] |

| Growth Inhibition | Median GI₅₀ = 1.47 µmol/L | Assessed across a panel of 276 cancer cell lines. 13% of lines showed high sensitivity (GI₅₀ < 1.47 µmol/L). | [3] |

| Kinase Selectivity | GI₅₀ for mTOR = 5.7 µmol/L | The nearest off-target hit was mTOR, demonstrating high selectivity for ATR at clinically relevant doses. | [6] |

| Pharmacodynamics | ↑ pRAD50 & ↑ γH2AX | Ceralasertib treatment induces ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX in tumor biopsies. | [3][4] |

| Clinical Dosing (RP2D) | 160 mg BID, 2 weeks on / 2 weeks off | Recommended Phase 2 Dose as a monotherapy in advanced solid tumors. | [4] |

| Clinical Dosing (RP2D) | 240 mg BID, Days 1-14 of 28-day cycle | Recommended Phase 2 Dose in combination with weekly paclitaxel. | [2] |

BID: twice daily; RP2D: Recommended Phase 2 Dose.

Key Experimental Protocols

Assessing the impact of Ceralasertib on cell cycle checkpoints requires specific cellular and molecular biology techniques. The following sections detail the methodologies for foundational experiments.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is designed to quantify the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle following Ceralasertib treatment.

-

Cell Seeding and Treatment: Plate cells at a density that prevents confluence at the time of harvest. Allow cells to adhere overnight, then treat with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for 24-48 hours.

-

Cell Harvest: Aspirate the culture medium. Wash cells once with 1X PBS. Detach adherent cells using trypsin-EDTA. Neutralize trypsin with media containing FBS and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.[7]

-

Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold 1X PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[7] Incubate at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.

-

Staining: Pellet the fixed cells by centrifuging at 300 x g for 5 minutes. Discard the ethanol supernatant. Wash the cell pellet twice with 5 mL of a FACS buffer (e.g., PBS with 1% BSA).

-

Resuspend the cell pellet in 0.5 mL of staining solution containing a DNA-binding dye. A common solution is FxCycle™ PI/RNase Staining Solution or a custom buffer of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.[8]

-

Data Acquisition: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. Use a linear scale for the pulse-area signal of the PI fluorescence channel (e.g., FL2-A). Collect at least 10,000 events per sample.

-

Analysis: Gate the singlet cell population using a plot of pulse-area (FL2-A) versus pulse-width (FL2-W). Analyze the histogram of DNA content for the singlet population using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the G0/G1, S, and G2/M peaks and quantify the percentage of cells in each phase. An abrogation of the G2/M checkpoint will typically result in a decreased G2/M population and a potential increase in the sub-G1 population (indicative of apoptosis) compared to cells treated with a DNA-damaging agent alone.

Protocol: Immunoblotting for pCHK1 and γH2AX

This method is used to detect the phosphorylation status of key DDR proteins to confirm the on-target effect of Ceralasertib.

-

Cell Lysis: Following treatment, wash cell monolayers with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Immunoprobing:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key primary antibodies include:

-

Rabbit anti-phospho-CHK1 (Ser345)

-

Mouse anti-CHK1 (total)

-

Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Mouse anti-β-Actin (as a loading control)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film. A decrease in the pCHK1/CHK1 ratio and an increase in γH2AX levels are expected outcomes following Ceralasertib treatment, especially in the context of induced replication stress.[3]

References

- 1. What is Ceralasertib used for? [synapse.patsnap.com]

- 2. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. ceralasertib - My Cancer Genome [mycancergenome.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-Ceralasertib: Molecular Structure, Chemical Properties, and Therapeutic Potential

(S)-Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator in the cellular DNA Damage Response (DDR) network.[1][2][3] This guide provides a comprehensive overview of its molecular characteristics, mechanism of action, and the preclinical and clinical data supporting its development as a promising anticancer agent.

Molecular Structure and Chemical Properties

This compound is a complex heterocyclic molecule featuring a pyrimidine core decorated with a chiral morpholine, a cyclopropyl sulfoximine, and an azaindole moiety.[4] Its specific stereochemistry is crucial for its potent activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₄N₆O₂S | [5][6] |

| Molecular Weight | 412.5 g/mol | [5][6] |

| IUPAC Name | imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ⁶-sulfane | [6] |